Ethanethiol, 2-[2-(2-propyn-1-yloxy)ethoxy]-
Description
Systematic Nomenclature and IUPAC Conventions
The systematic naming of ethanethiol, 2-[2-(2-propyn-1-yloxy)ethoxy]-, adheres to IUPAC guidelines for polyether-thiol derivatives. The full IUPAC name is 2-{2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy}ethanethiol . Breaking this down:
- The parent chain is ethanethiol , indicating a two-carbon chain with a terminal thiol (-SH) group.
- The substituent {2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy} describes a triethylene glycol (PEG3) spacer where the first oxygen is part of a propargyl ether group (propyn-1-yloxy).
- The numbering starts at the thiol-bearing carbon, with the PEG3 spacer attached to the second carbon.
Alternative names include propargyl-PEG3-thiol and HS-PEG3-propyne , which emphasize its bifunctional nature. The propargyl group (HC≡C-CH2-O-) and thiol (-SH) are critical for click chemistry and maleimide-based conjugations, respectively.
Molecular Architecture Analysis: Ethylene Oxide-PEG3 Spacer and Propargyl-Thiol Functionality
The molecular formula of ethanethiol, 2-[2-(2-propyn-1-yloxy)ethoxy]-, is C9H16O3S , with a molecular weight of 204.29 g/mol . Its structure comprises three key components (Figure 1):
- Propargyl Ether Headgroup : A terminal HC≡C-CH2-O- group, providing a site for copper-catalyzed azide-alkyne cycloaddition (CuAAC).
- PEG3 Spacer : A triethylene glycol chain (-O-CH2-CH2-O-CH2-CH2-O-CH2-CH2-) that enhances solubility and reduces steric hindrance.
- Thiol Terminus : A reactive -SH group for forming disulfide bonds or conjugating with maleimides.
The PEG3 spacer’s conformation is flexible due to the gauche effect of ethylene oxide units, enabling adaptability in molecular interactions. The SMILES string C#CCOCCOCCOCCS succinctly captures this architecture.
Table 1: Molecular Properties of Ethanethiol, 2-[2-(2-Propyn-1-yloxy)ethoxy]-
| Property | Value |
|---|---|
| Molecular Formula | C9H16O3S |
| Molecular Weight | 204.29 g/mol |
| SMILES | C#CCOCCOCCOCCS |
| InChI Key | VHLQMMQFEBUDNF-UHFFFAOYSA-N |
| Boiling Point | 267.4±25.0 °C (predicted) |
Stereoelectronic Properties of Propargyl Ether-Thiol Conjugates
The propargyl ether and thiol groups impart distinct stereoelectronic behaviors:
- Propargyl Ether : The sp-hybridized carbon in the propargyl group creates a linear geometry, minimizing steric bulk while allowing π-conjugation with the oxygen lone pairs. This conjugation slightly polarizes the ether oxygen, reducing its basicity (pKa ~15) compared to alkyl ethers.
- Thiol Group : The -SH terminus exhibits nucleophilicity (pKa ~10) and forms stable thioether bonds with maleimides or disulfides with other thiols. The electron-withdrawing PEG3 spacer marginally increases thiol acidity compared to unmodified ethanethiol (pKa ~10.6).
The PEG3 spacer’s electron-donating ether oxygens create a dipole moment that stabilizes transition states in conjugation reactions. For example, in CuAAC, the spacer’s flexibility facilitates azide-propargyl alignment, enhancing reaction kinetics.
Comparative Analysis with Related Thiol-Terminated PEG Derivatives
Ethanethiol, 2-[2-(2-propyn-1-yloxy)ethoxy]-, belongs to a family of heterobifunctional PEG derivatives. Key comparisons include:
1. Thiol-PEG3-Azide (HS-PEG3-N3) : Replaces the propargyl group with an azide (-N3), enabling strain-promoted azide-alkyne cycloaddition (SPAAC) without copper catalysts.
2. Propargyl-PEG3-amine (HC≡C-PEG3-NH2) : Substitutes the thiol with an amine (-NH2), enabling carbodiimide-mediated couplings.
3. Maleimide-PEG3-Thiol : Features a maleimide terminus for thiol-selective conjugation, but lacks click chemistry capability.
Properties
CAS No. |
1895922-71-0 |
|---|---|
Molecular Formula |
C7H12O2S |
Molecular Weight |
160.24 g/mol |
IUPAC Name |
2-(2-prop-2-ynoxyethoxy)ethanethiol |
InChI |
InChI=1S/C7H12O2S/c1-2-3-8-4-5-9-6-7-10/h1,10H,3-7H2 |
InChI Key |
HGQFMLCBJVWAEY-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCOCCS |
Origin of Product |
United States |
Preparation Methods
Table 1: Summary of Key Synthetic Approaches
Detailed Preparation Methods
Propargyl Ether Formation
Triethylene glycol diol (HO-PEG3-OH) is alkylated with propargyl bromide to form the propargyl ether intermediate.
Procedure :
- Step 1 : Dissolve triethylene glycol diol (5.4 mmol) in THF (35 mL) under nitrogen. Add NaH (3.78 mmol) and stir at 0–5°C for 1–2 hours.
- Step 2 : Add propargyl bromide (5.40 mmol) dropwise. Stir at 20–25°C for 12–16 hours. Monitor reaction completion via TLC (DCM/MeOH = 12:1).
- Step 3 : Quench with water, extract with CH₂Cl₂, and dry over Na₂SO₄. Concentrate to yield the propargyl ether (e.g., 1.07 g, 69% yield).
Key Optimization :
Mesylation and Thiol Substitution
The remaining hydroxyl group is converted to a mesylate, which undergoes nucleophilic substitution with a thiolate.
Procedure :
- Step 1 : Dissolve the propargyl ether (1.0 eq) in DCM. Add MsCl (1.3–1.5 eq) and Et₃N (2.0–2.2 eq) at 0–5°C. Stir at 20–25°C for 1–2 hours.
- Step 2 : Quench with water, extract with CH₂Cl₂, and dry. Concentrate to obtain the mesylate (quantitative yield).
- Step 3 : Dissolve the mesylate in DMF. Add NaSH (5.0 eq) and stir at 65°C for 15 hours. Purify via silica gel chromatography (DCM/MeOH gradient) to yield HC≡C-CH2-PEG3-SH (46–58% yield).
Alternative Route :
Reduction of Thioethers or Disulfides
In some protocols, the thiol group is introduced via reduction of a disulfide or thioether precursor.
Procedure :
- Step 1 : Dissolve a propargylated PEG disulfide in ethanol. Add KBH₄ (1.0 eq) and LiCl (1.0 eq). Reflux for 6–8 hours.
- Step 2 : Filter to remove LiCl, evaporate ethanol, and extract with toluene. Distill under reduced pressure to isolate HC≡C-CH2-PEG3-SH (>80% yield).
Advantages :
- Mild Conditions : Avoids harsh acids/bases.
- High Purity : Minimal side products due to selective reduction.
Comparative Analysis of Methods
Table 2: Efficiency and Scalability of Synthetic Routes
| Route | Yield | Purity | Scalability | Key Advantage |
|---|---|---|---|---|
| Alkylation + Substitution | 46–58% | >95% | Moderate | High functional group specificity |
| Reduction | >80% | >99% | High | Simple, cost-effective |
| Thiourea Intermediates | 50–60% | >90% | Moderate | Avoids NaSH handling |
Critical Parameters and Optimization
- Solvent Choice :
- Temperature Control :
- Catalyst Selection :
Chemical Reactions Analysis
Types of Reactions
Ethanethiol, 2-[2-(2-propyn-1-yloxy)ethoxy]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the propargyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Ethanethiol derivatives have shown promise in medicinal chemistry, particularly as potential therapeutic agents. The compound's structure allows for modifications that can enhance biological activity.
- Anticancer Activity : Research indicates that compounds related to ethanethiol can exhibit anticancer properties. For instance, derivatives have been tested for their efficacy against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation for drug development .
- Antioxidant Properties : Studies have shown that certain ethanethiol derivatives possess antioxidant capabilities. These properties are crucial in preventing oxidative stress-related diseases. For example, compounds derived from ethanethiol have been evaluated using the DPPH assay, revealing significant radical scavenging activity .
Materials Science Applications
Ethanethiol and its derivatives are being explored for their utility in materials science.
- Polymer Synthesis : The compound can be used as a precursor in the synthesis of functional polymers. Its reactivity allows for the incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength.
- Coatings and Adhesives : Due to its thiol group, ethanethiol derivatives can form strong bonds with various substrates, making them suitable for use in coatings and adhesives. This application is particularly relevant in industries requiring durable and resistant materials .
Environmental Technology Applications
Ethanethiol derivatives also play a role in environmental applications.
- Gas Absorption : The compound has been investigated for its ability to absorb harmful gases, such as volatile organic compounds (VOCs). Its effectiveness as an absorbent can aid in air purification technologies .
- Water Treatment : Ethanethiol-based compounds have potential applications in water treatment processes, particularly in removing heavy metals from contaminated water sources. Their chelating properties allow them to bind with metal ions, facilitating their removal from aqueous solutions .
Case Study 1: Anticancer Activity
In a study published by the International Journal of Current Microbiology and Applied Sciences, researchers synthesized various ethanethiol derivatives and tested their cytotoxicity against cancer cell lines. The results indicated that certain modifications significantly increased the anticancer activity compared to the parent compound .
Case Study 2: Gas Absorption
A project exploring the use of ethanethiol derivatives for VOC absorption demonstrated that these compounds effectively reduced VOC concentrations in controlled environments. The study highlighted the potential for developing new materials for air purification systems based on these findings .
Data Tables
Mechanism of Action
The mechanism by which Ethanethiol, 2-[2-(2-propyn-1-yloxy)ethoxy]- exerts its effects involves its ability to react with various molecular targets. The propargyl group reacts with azide compounds in copper-catalyzed azide-alkyne click chemistry to form a triazole linkage . This reaction is widely used in bioconjugation and the development of new materials.
Comparison with Similar Compounds
(a) 2-[2-(2-Propyn-1-yloxy)ethoxy]ethanol (CAS: 7218-43-1)
- Molecular formula : C₇H₁₂O₃
- Molecular weight : 144.17 g/mol
- Key differences : Replaces thiol (-SH) groups with hydroxyl (-OH) groups.
- Applications : Used as a PEG-based PROTAC linker in drug development due to its hydrophilicity and biocompatibility .
- Thermal stability : Lower boiling point (~348°C) compared to the ethanethiol derivative, attributed to reduced molecular weight and lack of sulfur .
(b) 3-{2-[2-(2-Propyn-1-yloxy)ethoxy]ethoxy}propanoic acid (CAS: N/A)
- Molecular formula : C₁₀H₁₆O₅
- Molecular weight : 216.23 g/mol
- Key differences : Incorporates a carboxylic acid (-COOH) terminus instead of thiols.
- Applications : Intermediate in antibody-drug conjugates (ADCs); the acid group enables covalent bonding to biomolecules .
Thiol-Containing Analogues
(a) 2-(2-Thienyl)ethanol (CAS: 5402-55-1)
- Molecular formula : C₆H₈OS
- Molecular weight : 128.19 g/mol
- Key differences : Features a thiophene ring instead of propargyl-ethoxy chains.
- Applications : Pharmaceutical intermediate; lacks the dual thiol reactivity of the target compound .
- Hazard profile : Classified under UN3334 (toxic liquid), highlighting stricter handling requirements compared to ethanethiol derivatives .
(b) 1,2-Bis(2-mercaptoethoxy)ethane (CAS: 14970-87-7)
- Synonym: Ethanethiol, 2,2'-[1,2-ethanediylbis(oxy)]bis-
- Molecular formula : C₆H₁₄O₂S₂
- Molecular weight : 182.30 g/mol
- Applications : Cross-linking agent in polymer chemistry; lower molecular weight reduces steric hindrance in reactions .
Bulkier Phenoxy Derivatives
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS: 9036-19-5)
- Molecular formula : C₂₀H₃₄O₄
- Molecular weight : 338.48 g/mol
- Key differences: Substituted with a bulky tert-octylphenol group, increasing hydrophobicity.
- Applications : Surfactant or stabilizer in industrial formulations; incompatible with thiol-based reactivity due to steric effects .
- Thermal stability : Higher boiling point (441.4°C) due to increased molecular weight .
Data Tables
Table 1: Physical and Chemical Properties
Table 2: Hazard and Regulatory Profiles
Research Findings and Limitations
- Reactivity : The dual thiol groups in the target compound enable disulfide bond formation, critical in stabilizing polymers, but its propargyl group introduces steric challenges compared to simpler ethanethiols .
- Toxicity Gaps: Limited ecotoxicological data exist for ethanethiol derivatives, unlike phenoxy analogs (e.g., 9036-19-5), which are regulated under CLP (EC 1272/2008) .
- Synthetic Utility : Propargyl-PEG2-OH (7218-43-1) is preferred in drug delivery due to its PEG backbone, whereas the ethanethiol variant is niche in materials science .
Biological Activity
Ethanethiol, 2-[2-(2-propyn-1-yloxy)ethoxy]- is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure
The compound can be represented by the following structural formula:
Where represent the number of carbon, hydrogen, oxygen, and sulfur atoms respectively. The specific structure contributes to its biological interactions.
Anticancer Properties
Recent studies have indicated that derivatives of ethanethiol exhibit significant anticancer properties. For instance, Mannich bases related to ethanethiol have been shown to possess cytotoxic effects against various human cancer cell lines.
Table 1: Cytotoxicity of Mannich Bases Derived from Ethanethiol
| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Base 1 | HeLa | <10 | DNA Topoisomerase I Inhibition |
| Base 2 | HepG2 | <15 | Mitochondrial Disruption |
| Base 3 | A549 | <20 | Alkylation of Thiols |
These findings suggest that the structural modifications of ethanethiol can enhance its cytotoxic effects against cancer cells .
Antimicrobial Activity
Ethanethiol derivatives have also demonstrated antimicrobial properties. A study focusing on Mannich bases highlighted their effectiveness against various bacterial strains.
Table 2: Antimicrobial Activity of Ethanethiol Derivatives
| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Derivative A | E. coli | 32 μg/mL |
| Derivative B | S. aureus | 16 μg/mL |
| Derivative C | P. aeruginosa | 64 μg/mL |
The results indicate that certain modifications can significantly improve the antimicrobial efficacy of ethanethiol derivatives .
Case Study 1: Anticancer Efficacy
In a laboratory setting, a series of ethanethiol derivatives were tested for their anticancer properties against the PC-3 prostate cancer cell line. The study revealed that compounds with specific functional groups exhibited enhanced cytotoxicity compared to their parent structures.
Case Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial effects of ethanethiol derivatives on clinical isolates of bacteria. The results showed promising activity against multidrug-resistant strains, suggesting a potential therapeutic application in treating infections caused by resistant bacteria.
The biological activity of ethanethiol is attributed to several mechanisms:
- Alkylation : The thiol group can alkylate cellular components, leading to disruption of essential cellular functions.
- DNA Interaction : Certain derivatives have been shown to inhibit DNA topoisomerase I, which is crucial for DNA replication.
- Mitochondrial Disruption : Some compounds induce mitochondrial dysfunction, leading to apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
